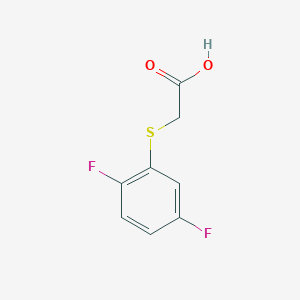
2-(2,5-ジフルオロフェニル)スルファニル酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-difluorophenyl)sulfanylacetic acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety, with two fluorine atoms substituted at the 2 and 5 positions of the phenyl ring
科学的研究の応用
2-(2,5-difluorophenyl)sulfanylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-difluorophenyl)sulfanylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorothiophenol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,5-difluorothiophenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2,5-difluorothiophenol is added to a solution of chloroacetic acid in an appropriate solvent, such as ethanol or water. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(2,5-difluorophenyl)sulfanylacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-(2,5-difluorophenyl)sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
作用機序
The mechanism of action of 2-(2,5-difluorophenyl)sulfanylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.
類似化合物との比較
Similar Compounds
- 2-(2,4-difluorophenyl)sulfanylacetic acid
- 2-(3,5-difluorophenyl)sulfanylacetic acid
- 2-(2,5-dichlorophenyl)sulfanylacetic acid
Uniqueness
2-(2,5-difluorophenyl)sulfanylacetic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also adds to its distinct properties compared to other similar compounds.
特性
IUPAC Name |
2-(2,5-difluorophenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXDCAAAPFQWKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)SCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
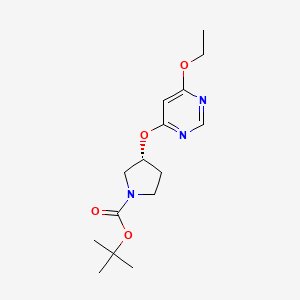
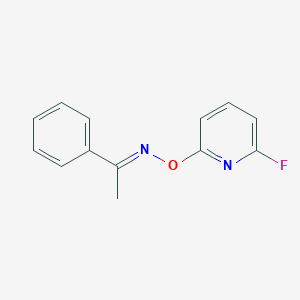
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)
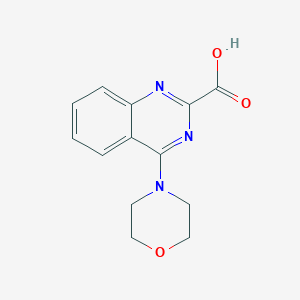
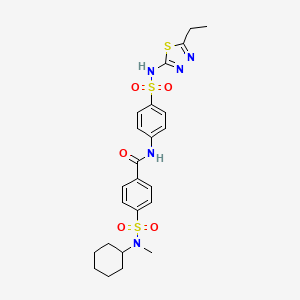
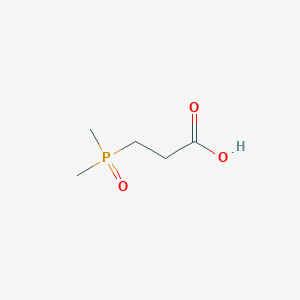
![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)
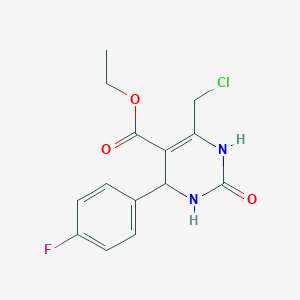
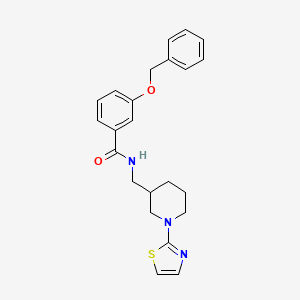
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)
![2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2378373.png)
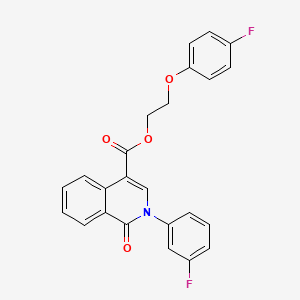
![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)
